![molecular formula C20H15F6NO4 B170483 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid CAS No. 1212153-68-8](/img/structure/B170483.png)
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
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Overview
Description
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines, and it can be removed under mildly basic conditions .
Molecular Structure Analysis
The compound has a chiral center at the 2-position of the butanoic acid part of the molecule, which is why it’s specified as (2S). This means that the compound has a non-superimposable mirror image .Chemical Reactions Analysis
In terms of reactivity, the Fmoc group can be removed under mildly basic conditions, which would yield a free amine. The carboxylic acid part of the molecule could react with bases to form a carboxylate, or with acylating agents to form esters .Physical And Chemical Properties Analysis
The compound likely has solid state at room temperature given the presence of the large, rigid fluorene group. It’s likely soluble in organic solvents, and possibly in water depending on the specific substituents .Scientific Research Applications
Synthesis and Protection Applications
A Convenient Synthesis of Amino-thiazole Carboxylic Acid A study by Le and Goodnow (2004) described the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and N‐Fmoc‐thiourea. This synthesis yielded the compound in high yield, showcasing its potential in synthesis applications (Le & Goodnow, 2004).
Protective Group for Hydroxy-Groups in Synthesis Gioeli and Chattopadhyaya (1982) demonstrated the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group as a protective group for hydroxy-groups. This protection allows for the selective removal of the Fmoc group while preserving other base-labile protecting groups, providing a strategic tool in the synthesis of complex molecules (Gioeli & Chattopadhyaya, 1982).
Enantiomerically Pure Diaminobutyric Acids Schmidt et al. (1992) reported the synthesis of enantiomerically pure diaminobutyric acids with Fmoc protected α-amino groups. The compatibility of the protected groups in these compounds highlights their potential use in peptide synthesis and other areas where chiral purity is crucial (Schmidt et al., 1992).
Bioimaging and Photophysics
Integrin-Targeting Water-Soluble Fluorenyl Probe Morales et al. (2010) explored the linear and nonlinear photophysics of a water-soluble fluorene derivative. The probe showed promise in bioimaging, especially for integrin targeting, due to its distinct photophysical properties and high two-photon absorption (2PA) efficiency (Morales et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6NO4/c21-19(22,23)16(20(24,25)26)15(17(28)29)27-18(30)31-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9H2,(H,27,30)(H,28,29)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSAOUGHTCAKTA-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C(C(F)(F)F)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid |
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